molecular formula C11H9F3N2O B11714932 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol

カタログ番号: B11714932
分子量: 242.20 g/mol
InChIキー: CMWOVCGHHAXMLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol is a useful research compound. Its molecular formula is C11H9F3N2O and its molecular weight is 242.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H9F3N2O

分子量

242.20 g/mol

IUPAC名

2,2,2-trifluoro-1-(4-pyrazol-1-ylphenyl)ethanol

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-2-4-9(5-3-8)16-7-1-6-15-16/h1-7,10,17H

InChIキー

CMWOVCGHHAXMLQ-UHFFFAOYSA-N

正規SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(C(F)(F)F)O

製品の起源

United States
Foundational & Exploratory

Deconstructing the In Vitro Toxicity Profile of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol: A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol (CAS: 2228513-14-0) represents a highly functionalized chemical scaffold frequently encountered in modern drug discovery and agrochemical development. Characterized by a pyrazole heterocycle, a lipophilic trifluoromethyl (-CF3) group, and a reactive benzyl alcohol moiety, this compound presents a complex pharmacological and toxicological profile. As a Senior Application Scientist, the objective of this whitepaper is to establish a rigorous, mechanistic in vitro toxicology framework tailored to the specific structural liabilities of this molecule. We will move beyond basic viability assays to engineer a self-validating testing cascade that uncovers the causality behind potential cellular failure.

Structural Deconstruction and Mechanistic Toxicology

Before deploying empirical assays, a predictive toxicological assessment based on the molecule's structural alerts is mandatory. This ensures that our in vitro models are engineered to detect the most probable modes of failure rather than relying on generalized screening.

  • The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group significantly enhances the compound's lipophilicity and metabolic stability, facilitating efficient cell membrane penetration[1]. However, this extreme lipophilicity increases the risk of non-specific membrane accumulation, potentially leading to phospholipidosis and mitochondrial uncoupling[1].

  • The Pyrazole Moiety: Pyrazole rings are notorious for their interactions with Cytochrome P450 (CYP) enzymes. Specifically, pyrazole derivatives can induce oxidative liver injury and modulate CYP2E1 and CYP3A4 activity, leading to elevated reactive oxygen species (ROS) and subsequent hepatotoxicity[2].

  • The Benzyl Alcohol Core: The secondary alcohol serves as a primary site for Phase I metabolic oxidation (yielding a potentially reactive ketone) and Phase II glucuronidation. If the oxidative pathway dominates, the resulting electrophile can deplete intracellular glutathione (GSH), triggering cellular apoptosis.

MechanisticTox PTBA 4-(1-Pyrazolyl)-alpha- (trifluoromethyl)benzyl Alcohol CF3 Trifluoromethyl (-CF3) Increased Lipophilicity PTBA->CF3 Pyrazole Pyrazole Ring CYP450 Interaction PTBA->Pyrazole Alcohol Benzyl Alcohol Metabolic Oxidation PTBA->Alcohol Membrane Membrane Accumulation (Phospholipidosis Risk) CF3->Membrane CYP CYP2E1/3A4 Modulation Oxidative Stress Pyrazole->CYP Ketone Reactive Electrophile (GSH Depletion) Alcohol->Ketone Tox Cellular Toxicity & Apoptosis Membrane->Tox CYP->Tox Ketone->Tox

Figure 1: Predictive mechanistic toxicity pathways for PTBA structural moieties.

Engineered In Vitro Protocols

To validate the theoretical liabilities outlined above, we must deploy self-validating in vitro systems. The protocols below are designed with built-in causality: we do not just measure cell death; we measure how and why the cell dies.

Protocol A: Multiparametric Hepatotoxicity via High-Content Screening (HCS)

Causality & Rationale: Standard viability assays (e.g., MTT) in HepG2 cells are insufficient because HepG2 lacks robust basal CYP450 expression, masking metabolism-dependent toxicity. We utilize differentiated HepaRG cells, which possess a metabolic profile closely mimicking primary human hepatocytes[3]. This allows us to capture the pyrazole-mediated CYP interactions and subsequent ROS generation[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed terminally differentiated HepaRG cells into 384-well collagen-coated plates at 72,000 cells/well. Incubate for 48 hours to allow monolayer stabilization.

  • Compound Dosing: Prepare a 10-point dose-response curve of the test compound (0.1 µM to 100 µM) in assay medium containing 0.5% DMSO. Treat cells for 72 hours. Self-Validation: Include Chlorpromazine (phospholipidosis positive control) and Acetaminophen (GSH depletion positive control).

  • Multiplex Fluorescent Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (Nuclear morphology/Cell count)

    • Tetramethylrhodamine methyl ester (TMRM) (Mitochondrial membrane potential)

    • Monochlorobimane (mBCl) (Intracellular GSH levels)

    • BODIPY 493/503 (Neutral lipid accumulation/steatosis)

  • Incubation & Washing: Incubate for 45 minutes at 37°C in the dark. Wash three times with PBS to minimize background fluorescence.

  • Automated Imaging: Acquire images using an automated confocal High-Content Screening system at 20X magnification, capturing at least 4 fields per well.

  • Data Extraction: Utilize cellular image analysis software to extract the Minimum Effective Concentration (MEC) for each fluorescent channel.

HCS_Workflow Step1 Seed HepaRG Cells (384-well plate) Step2 Compound Dosing (10-point curve, 72h) Step1->Step2 Step3 Multiplex Staining (TMRM, mBCl, BODIPY) Step2->Step3 Step4 Confocal Imaging (Automated HCS) Step3->Step4 Step5 Data Analysis (MEC Extraction) Step4->Step5

Figure 2: High-Content Screening (HCS) workflow for hepatotoxicity evaluation.

Protocol B: Cardiovascular Safety via Automated hERG Patch-Clamp

Causality & Rationale: The highly lipophilic nature of the -CF3 group increases the probability of off-target binding to the hERG potassium channel, a primary driver of drug-induced Long QT syndrome[4]. To comply with ICH E14/S7B guidelines, we employ a gigaseal automated patch-clamp assay[4]. Furthermore, because the compound is highly lipophilic, we must perform a "serum shift" assay to determine if protein binding mitigates the free fraction of the drug, thus reducing functional hERG block in vivo[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and resuspend in extracellular recording solution.

  • Electrophysiological Setup: Load cells onto a planar patch-clamp microplate. Establish a >1 GΩ seal and break into the whole-cell configuration. Self-Validation: Ensure series resistance (Rs) compensation is ≥80% to minimize voltage errors.

  • Voltage Protocol: Apply the CiPA-recommended voltage step protocol: depolarize to +40 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current[4].

  • Compound Application: Apply the compound in a 6-point concentration curve (0.1 µM to 30 µM) in the absence of serum, and in a parallel plate, in the presence of 100% dialyzed fetal bovine serum (FBS)[5].

  • Current Quantification: Measure the peak tail current amplitude pre- and post-compound addition. Calculate the fractional block and derive the IC50.

Data Synthesis and Decision Matrices

To translate raw in vitro data into actionable drug development decisions, quantitative thresholds must be established. The following tables summarize the critical endpoints and the Go/No-Go criteria for this chemical scaffold.

Table 1: Quantitative Data Summary for Toxicity Endpoints

Assay / EndpointTarget MetricBiological ImplicationStructural Driver
HCS: Cell Viability IC50 (µM)General CytotoxicityWhole Molecule
HCS: TMRM MEC (µM)Mitochondrial Uncoupling-CF3 Lipophilicity
HCS: mBCl MEC (µM)GSH Depletion / Oxidative StressPyrazole / Alcohol
HCS: BODIPY MEC (µM)Phospholipidosis / Steatosis-CF3 Lipophilicity
Patch-Clamp: hERG IC50 (µM)Proarrhythmic Risk (Long QT)Lipophilic Core
hERG Serum Shift Fold ShiftProtein Binding Affinity-CF3 Lipophilicity

Table 2: Go/No-Go Decision Matrix

Parameter"Go" Threshold (Favorable)"Review" Threshold (Caution)"No-Go" Threshold (Toxic)
Hepatotoxicity (HCS IC50) > 50 µM10 µM - 50 µM< 10 µM
Mitochondrial Tox (MEC) > 30 µM5 µM - 30 µM< 5 µM
hERG Inhibition (IC50) > 30 µM1 µM - 30 µM< 1 µM
Safety Margin (hERG IC50 / Cmax) > 100x30x - 100x< 30x

Conclusion

The in vitro toxicity profile of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol is heavily dictated by its trifluoromethyl and pyrazole substituents. By employing metabolically competent HepaRG cells and rigorous electrophysiological patch-clamp techniques, researchers can accurately predict the hepatotoxic and cardiotoxic liabilities of this scaffold. The integration of high-content imaging with mechanistic structural analysis ensures that drug development decisions are driven by causality rather than mere correlation.

References

  • Title: High Content Screening for in vitro toxicity testing Source: European Pharmaceutical Review URL: [Link]

  • Title: Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario Source: PMC (nih.gov) URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

  • Title: Pyrazole Induced Oxidative Liver Injury Independent of CYP2E1/2A5 Induction Due to Nrf2 Deficiency Source: PubMed (nih.gov) URL: [Link]

  • Title: hERG Serum Shift Assay Source: Charles River Laboratories URL: [Link]

Sources

Pharmacological Characterization and Receptor Binding Affinity of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacological characterization and receptor binding affinity of the 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol scaffold.

Executive Summary & Structural Rationale

In modern medicinal chemistry, the compound 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol (CAS: 2228513-14-0) serves as a highly privileged, versatile pharmacophore. Rather than acting as a standalone blockbuster drug, this low-molecular-weight building block provides a precise constellation of steric and electronic properties that drive high-affinity interactions with G Protein-Coupled Receptors (GPCRs) and voltage-gated ion channels.

As a Senior Application Scientist, evaluating the receptor binding affinity of this molecule requires understanding the causality behind its structural components:

  • The Trifluoromethyl ( CF3​ ) Group: This moiety drastically enhances lipophilicity and metabolic stability. More importantly, the electron-withdrawing nature of the fluorine atoms allows them to participate in orthogonal multipolar interactions (halogen bonding) within hydrophobic receptor pockets. This specific interaction has been shown to exponentially increase binding affinity in human adenosine receptors[1].

  • The Pyrazole Ring: Acting as a robust bioisostere, the pyrazole ring provides critical hydrogen bond acceptor properties and frequently engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the orthosteric sites of targets like the glucagon receptor[2].

  • The Benzylic Alcohol: The hydroxyl group serves as a strong, directional hydrogen bond donor/acceptor, anchoring the molecule to polar residues (e.g., Serine or Threonine) at the periphery of the binding pocket.

Target Engagement Profiles

Derivatives and structural analogs incorporating the fluorinated pyrazole-benzyl alcohol motif exhibit potent affinities across diverse target classes:

  • GPCRs (Glucagon & Adenosine Receptors): Optimization of pyrazole-based scaffolds has led to the discovery of potent glucagon receptor antagonists (e.g., MK-0893) with IC50​ values in the low nanomolar range[2]. Similarly, the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety confers high affinity ( Ki​=11 nM) and exceptional selectivity for the human A3 adenosine receptor[1].

  • Voltage-Gated Ion Channels (Nav1.7): Fluorinated pyrazole-aryl ether sulfonamides (e.g., PF-05089771) selectively target the Voltage-Sensing Domain 4 (VSD4) of Nav1.7, trapping the channel in an inactivated state to produce analgesic effects[3].

Experimental Workflows for Binding Affinity Determination

To accurately quantify the binding thermodynamics ( Kd​ , Ki​ ) and kinetics ( kon​ , koff​ ) of this scaffold, we employ rigorous, self-validating analytical workflows.

Protocol A: Radioligand Competition Binding Assay (Equilibrium Thermodynamics)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the pyrazole scaffold by measuring its ability to displace a high-affinity radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO cell membranes overexpressing the target receptor (e.g., hGCGR or hA3 AR). Causality: Using overexpressing cell lines ensures a high receptor density ( Bmax​ ), which is critical for achieving a robust signal-to-noise ratio.

  • Assay Incubation: Incubate 10 µg of membrane protein with a constant concentration of radioligand (e.g., [125I] -glucagon) and varying concentrations of the pyrazole test compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ). Causality: A 90-minute incubation at room temperature allows the system to reach thermodynamic equilibrium, an absolute requirement for accurate Cheng-Prusoff Ki​ calculations.

  • Self-Validating Control (Non-Specific Binding): Include control wells containing a massive excess (10 µM) of an unlabeled reference ligand. Causality: This defines the "noise floor" of the assay by quantifying radioligand that sticks to the plastic plate or lipid bilayer rather than the specific receptor, ensuring the calculated IC50​ is a true reflection of orthosteric binding.

  • Filtration & Scintillation Counting: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber plates pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific retention of the positively charged radioligand. Count the retained radioactivity using a microplate scintillation counter.

Protocol B: Surface Plasmon Resonance (SPR) (Kinetic Profiling)

While equilibrium assays provide affinity, SPR elucidates the residence time of the drug by measuring association ( kon​ ) and dissociation ( koff​ ) rates in real-time.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified, detergent-solubilized receptor onto a CM5 sensor chip via standard amine coupling chemistry.

  • Self-Validating Reference Subtraction: Leave Flow Cell 1 (Fc1) unmodified (activated and deactivated without protein). Causality: The highly lipophilic CF3​ group is prone to non-specific partitioning into the dextran matrix. Subtracting the Fc1 signal from the active channel (Fc2) corrects for this non-specific binding and bulk refractive index changes, validating the specific binding signal.

  • Analyte Injection: Inject a concentration series of the pyrazole scaffold at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring that the observed association curve reflects true biomolecular interaction kinetics rather than the diffusion rate of the compound through the buffer.

  • Regeneration: Pulse the surface with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound analyte and reset the surface for the next cycle.

SPR_Workflow N1 Immobilization (Amine Coupling) N2 Analyte Injection (Scaffold Titration) N1->N2 N3 Association Phase (k_on Measurement) N2->N3 N4 Dissociation Phase (k_off Measurement) N3->N4 N5 Regeneration (Surface Reset) N4->N5 N5->N2 Next Cycle

Surface Plasmon Resonance (SPR) kinetic profiling workflow for real-time binding analysis.

Quantitative Data Presentation

The table below summarizes representative binding metrics for optimized derivatives of the 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol scaffold across validated pharmaceutical targets, demonstrating the structural versatility of the pharmacophore.

Target ReceptorScaffold Modification / DerivativeBinding Affinity ( Ki​ / IC50​ )Functional ActivityReference
Glucagon Receptor (GCGR) Pyrazole-naphthalene derivative (MK-0893) IC50​=6.6 nMCompetitive Antagonist[2]
Adenosine A3 Receptor 1-(3-trifluoromethyl-benzyl)-1H-pyrazole Ki​=11 nMSelective Antagonist[1]
Nav1.7 (VSD4 Domain) Pyrazole-aryl ether sulfonamide (PF-05089771) IC50​≈10−30 nMChannel Blocker[3]

Mechanistic Pathway Visualization

When the fluorinated pyrazole scaffold successfully binds to a GPCR (such as the Glucagon or Adenosine receptor), it stabilizes a specific conformational state that modulates downstream intracellular signaling.

GPCR_Pathway Ligand Fluorinated Pyrazole Ligand Binding Receptor GPCR (e.g., Glucagon/Adenosine) Conformational Shift Ligand->Receptor Orthosteric/Allosteric GProtein G-Protein Coupling (G_s / G_i) Receptor->GProtein Activation Effector Adenylyl Cyclase Modulation GProtein->Effector Signal Transduction cAMP cAMP Accumulation / Inhibition Effector->cAMP Functional Readout

GPCR signal transduction pathway modulated by fluorinated pyrazole scaffold binding.

References

  • Title: Discovery of a Novel Glucagon Receptor Antagonist N-[(4-{(1S)-1-[3-(3, 5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the Treatment of Type II Diabetes Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives Source: PLOS ONE / PMC URL: [Link]

  • Title: Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

Sources

Methodological & Application

Advanced Application Note: Utilizing 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol (CAS: 2228513-14-0) is a highly specialized, bifunctional fluorinated building block increasingly utilized in rational drug design. Structurally, it merges a pyrazole ring—a ubiquitous pharmacophore known for its hydrogen-bonding capabilities and target engagement—with a chiral α -trifluoromethyl benzylic alcohol.

This compound serves as a critical synthetic linchpin. The presence of the trifluoromethyl ( −CF3​ ) group significantly alters the physicochemical properties of the molecule, enhancing metabolic stability, increasing lipophilicity, and modulating the pKa​ of the adjacent hydroxyl group[1]. For drug development professionals, mastering the manipulation of this precursor unlocks access to diverse chemical spaces, including potent kinase inhibitors, transition-state protease inhibitors, and metabolically robust bioisosteres.

Workflow A 4-(1-Pyrazolyl)-alpha- (trifluoromethyl)benzyl Alcohol B Mitsunobu Reaction (DIAD, PPh3) A->B C Controlled Oxidation (Dess-Martin) A->C D Nucleophilic Substitution (Activation + Amine) A->D E Chiral Aryl Ether (Bioisostere) B->E F Trifluoromethyl Ketone (Protease Inhibitor) C->F G Benzylic Amine (Kinase Inhibitor) D->G

Synthetic divergence of the precursor into distinct pharmacologically active scaffolds.

Mechanistic Insights: The "Why" Behind the Chemistry

To effectively utilize this precursor, researchers must understand the causality behind its reactivity profile. Standard benzylic alcohols are highly reactive and prone to over-oxidation or uncontrolled SN​1 solvolysis. However, 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol behaves differently due to two primary factors:

The Trifluoromethyl Inductive Effect

The strong electron-withdrawing nature of the −CF3​ group highly deactivates the benzylic carbon. This provides exceptional benzylic oxidation control [2]. Classical oxidants (like Chromium-based reagents) that typically risk over-oxidizing benzylic alcohols to carboxylic acids are restricted here; the reaction stops cleanly at the ketone stage. Furthermore, the −CF3​ group destabilizes any developing carbocation, effectively shutting down SN​1 pathways. Therefore, nucleophilic substitutions must be forced through SN​2 mechanisms using powerful activating agents.

The Pyrazole Motif

The 1-pyrazolyl group acts as an electron-rich aromatic system that can participate in π−π stacking and serve as a tridentate ligand or hydrogen-bond acceptor in biological systems[3]. During synthesis, the basic nitrogens of the pyrazole ring can inadvertently coordinate with transition metal catalysts. Therefore, when performing palladium-catalyzed cross-couplings on derivatives of this molecule, researchers must carefully select bulky, electron-rich phosphine ligands to prevent catalyst poisoning by the pyrazole moiety.

Application Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: Stereospecific Etherification via Mitsunobu Reaction

Objective: To couple the precursor with a phenolic pharmacophore to generate a metabolically stable, chiral aryl ether. Causality: Because the benzylic carbon is electrophilically deactivated by the −CF3​ group, standard alkylation fails. The Mitsunobu reaction overcomes this by forming a highly reactive alkoxyphosphonium intermediate, driving a clean SN​2 inversion of stereochemistry.

Mitsunobu S1 PPh3 + DIAD Betaine Formation S2 Alcohol Activation (Alkoxyphosphonium) S1->S2 Add Precursor (0 °C) S3 Nucleophilic Attack (Inversion of Config) S2->S3 Add Phenol (RT) S4 Ether Product + Ph3P=O S3->S4 SN2 Displacement

Mechanistic pathway of the Mitsunobu reaction on the deactivated benzylic alcohol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol (1.0 eq) and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF (0.2 M).

  • Betaine Formation: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: The low temperature stabilizes the developing betaine intermediate.

  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes. Stir for 20 minutes at 0 °C until a pale yellow color persists.

  • Coupling: Add the desired Phenol derivative (1.2 eq) dissolved in a minimal amount of THF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 12 hours.

  • Self-Validation (IPC): Pull a 10 μL aliquot, quench in MeOH , and analyze via LC-MS. The mass of the precursor ( [M+H]+≈243.07 ) should be entirely replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Controlled Oxidation to Trifluoromethyl Ketone

Objective: Synthesis of 1-(4-(1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethan-1-one, a potent electrophile for serine protease inhibition. Causality: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation to avoid the generation of dimethyl sulfide, which can occasionally interfere with the pyrazole ring. The reaction leverages the benzylic oxidation control inherent to multisubstituted benzyl alcohols[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) at room temperature.

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.3 eq) in a single portion. The suspension will become cloudy as the reaction proceeds.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly lipophilic ketone product will elute significantly faster ( Rf​≈0.7 ) than the starting alcohol ( Rf​≈0.3 ).

  • Workup: Once complete (typically 2-4 hours), quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Quantitative Data & Analytics

To ensure rigorous quality control, the following table summarizes the expected quantitative analytical data and typical reaction metrics for the precursor and its primary derivatives.

Compound / DerivativeExpected Yield 1H NMR Key Signatures ( CDCl3​ , δ ppm) 19F NMR ( δ ppm)LC-MS Retention Time*
Precursor (Alcohol) N/A (Starting Material)5.15 (q, J=6.8 Hz, 1H, CH−CF3​ ), 2.80 (br s, 1H, OH )-78.5 (d, J=6.8 Hz)3.2 min
Aryl Ether (Mitsunobu) 65 - 78%5.60 (q, J=6.5 Hz, 1H, CH−CF3​ ), loss of OH signal-76.2 (d, J=6.5 Hz)5.8 min
Trifluoromethyl Ketone 85 - 92%Loss of benzylic CH signal, 8.05 (d, J=8.2 Hz, 2H, Ar-H)-71.4 (s)4.5 min
Benzylic Amine 50 - 60%4.30 (q, J=7.0 Hz, 1H, CH−CF3​ ), 1.85 (br s, 1H, NH )-75.8 (d, J=7.0 Hz)2.9 min

*Note: LC-MS conditions based on a standard C18 column, 5-95% Acetonitrile/Water ( 0.1% Formic Acid) gradient over 10 minutes.

Safety & Handling of Fluorinated Organics

When handling α -(Trifluoromethyl)benzyl alcohol derivatives, adherence to specific safety protocols is mandatory. These compounds are typically combustible liquids or irritating solids[4].

  • Storage: Store in a well-ventilated place, kept cool and tightly closed. Protect from prolonged exposure to light.

  • PPE: Nitrile gloves, safety goggles, and a standard lab coat are required.

  • Disposal: Halogenated organic waste protocols must be strictly followed due to the high fluorine content, which requires specialized incineration to prevent the release of hydrofluoric acid gas.

References

  • Buy p-Morpholino-alpha-(trifluoromethyl)
  • Buy 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol (EVT-2843902)
  • alpha-(Trifluoromethyl)benzyl Alcohol | 340-05-6 | TCI (Shanghai) Development Co., Ltd.
  • Selective photocatalytic oxidation of benzyl alcohol to benzaldehyde by using metal-loaded g-C3N4 photocatalysts | Request PDF ResearchGate URL

Sources

Application Note: Standardized Protocol for the Preparation of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol (CAS: 2228513-14-0) is a specialized fluorinated building block and pharmacophore utilized extensively in medicinal chemistry and drug discovery [1]. The integration of a trifluoromethyl (-CF 3​ ) group significantly enhances the molecule's lipophilicity, metabolic stability, and membrane permeability. Concurrently, the pyrazole moiety introduces critical hydrogen-bonding capabilities, making it a high-value ligand for target-based assays.

However, these exact structural modifications render the compound highly hydrophobic, presenting distinct challenges for aqueous solubility. This application note details a rigorously validated protocol for formulating, handling, and storing stock solutions to ensure reproducible in vitro data.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-(1H-pyrazol-1-yl)-alpha-(trifluoromethyl)benzyl alcohol
CAS Number 2228513-14-0
Molecular Formula C 11​ H 9​ F 3​ N 2​ O
Molecular Weight 242.20 g/mol
Appearance Solid (White to off-white powder)

Solvent Selection & Causality

Due to the high lipophilicity imparted by the -CF 3​ group and the dual aromatic systems, direct dissolution in aqueous biological buffers (e.g., PBS, Tris) is thermodynamically unfavorable and will result in immediate precipitation.

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for this class of compounds [2]. DMSO effectively disrupts the crystal lattice energy of the solid without altering the molecule's covalent structure.

  • Biological Assay Constraints: When diluting the DMSO stock into aqueous cell culture media, the final DMSO concentration must be strictly maintained below 0.1% (v/v), and ideally below 0.05% (v/v). Exceeding this threshold induces solvent-driven cytotoxicity, membrane permeabilization artifacts, and false positives in cell-based assays [3].

Step-by-Step Preparation Protocol

This protocol outlines the preparation of 10 mM and 50 mM master stock solutions. The workflow is designed as a self-validating system , minimizing the risk of degradation and ensuring absolute concentration accuracy.

  • Step 1: Thermal Equilibration (Critical)

    • Action: Remove the sealed vial of the solid compound from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial exposes the compound to ambient humidity. Moisture condensation will rapidly degrade anhydrous DMSO upon addition, drastically reducing the solubility limit of the hydrophobic compound and causing micro-precipitation.

  • Step 2: Weighing and Transfer

    • Action: Using a calibrated analytical balance, accurately weigh the required mass of the solid into a sterile, amber microcentrifuge tube.

    • Causality: Amber tubes are strictly recommended to prevent potential photo-degradation of the pyrazole ring during long-term storage.

  • Step 3: Solvent Addition

    • Action: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, stored under argon/nitrogen) to achieve the target concentration (Refer to Table 2).

  • Step 4: Dissolution via Agitation and Sonication

    • Action: Cap the tube securely. Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 to 10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break apart microscopic solute aggregates, ensuring a true molecular dispersion rather than a fine suspension.

  • Step 5: Quality Control (Self-Validation)

    • Action: Before freezing, verify the concentration and purity of the stock solution using HPLC or LC-MS.

    • Causality: This establishes a "Day 0" baseline chromatogram to monitor future degradation or solvent evaporation.

  • Step 6: Aliquoting and Storage

    • Action: Divide the master stock into 10–50 µL single-use aliquots. Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (cryoconcentration) and irreversible precipitation. Single-use aliquots completely eliminate this variable.

Quantitative Data: Dilution Matrix

To ensure precision, utilize the following reconstitution matrix based on the compound's molecular weight of 242.20 g/mol .

Table 2: Reconstitution Matrix for 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM 1.0 mg412.9 µL
10 mM 5.0 mg2.064 mL
50 mM 1.0 mg82.6 µL
50 mM 5.0 mg412.9 µL

(Calculation Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )])

Workflow Visualization

The following diagram illustrates the critical path for stock solution preparation, emphasizing the self-validating QC step prior to long-term storage.

Workflow A Solid Compound CAS: 2228513-14-0 B Equilibrate to RT (Prevent Moisture) A->B Step 1 C Weigh & Transfer (Amber Vial) B->C Step 2 D Add Anhydrous DMSO (See Dilution Table) C->D Step 3 E Vortex & Sonicate (Until Clear) D->E Step 4 F Quality Control (HPLC/LC-MS) E->F Step 5 G Aliquot & Store (-20°C to -80°C) F->G Step 6

Standardized workflow for the preparation, validation, and storage of stock solutions.

References

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: National Institutes of Health (NIH) / PMC URL: [Link]

Troubleshooting & Optimization

solving solubility issues with 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Focus: 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the specific physicochemical challenges of fluorinated, heterocyclic fragments.

Handling 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol requires a deep understanding of solvent dynamics. While Dimethyl Sulfoxide (DMSO) is an exceptional solvent for a vast array of organic materials[1], this specific compound possesses competing structural features: a highly polar hydrogen-bonding network (pyrazole nitrogen and benzyl alcohol hydroxyl) and a highly lipophilic, fluorous moiety (the trifluoromethyl group). This guide will deconstruct the causality behind your solubility failures and provide self-validating protocols to rescue your assays.

Mechanistic Overview: The "Fluorous" Solvation Challenge

When pure, anhydrous DMSO is used, the solvent acts as a strong hydrogen bond acceptor, effectively solvating the pyrazole and alcohol groups. However, DMSO is notoriously hygroscopic. The introduction of atmospheric water disrupts the DMSO-solute solvation shell. Because fluorinated compounds exhibit the "fluorous effect"—a tendency to self-associate rather than interact with polar solvents—even minor water ingress can trigger hydrophobic collapse and rapid precipitation[2].

Mechanism Solute 4-(1-Pyrazolyl)-alpha- (trifluoromethyl)benzylAlcohol DMSO Pure DMSO (Good Solvation) Solute->DMSO Dissolves Water Atmospheric Moisture (Absorbed by DMSO) DMSO->Water Hygroscopic Pull Interaction Disruption of H-Bonding & Solvation Shell DMSO->Interaction Water Ingress Collapse Hydrophobic Collapse of CF3 Groups Interaction->Collapse Fluorous Effect Precipitate Crystalline Precipitation (Assay Failure) Collapse->Precipitate Aggregation

Mechanistic pathway of water-induced precipitation for CF3-containing compounds in DMSO.

Frequently Asked Questions (FAQs)

Q: Why does my stock solution precipitate after a few weeks of storage at room temperature? A: This is almost universally caused by water absorption. DMSO acts as a desiccant, absorbing significant amounts of moisture from the atmosphere each time a vial is opened. As the water fraction increases, the solubility of lipophilic, fragment-like molecules drops exponentially[3]. The CF3 group on your compound is highly sensitive to this polarity shift, leading to nucleation and precipitation.

Q: Can I just heat the solution to redissolve it? A: Yes, but with caveats. Heating to 37°C combined with sonication provides the kinetic energy required to break the crystalline lattice of the precipitate. However, if the DMSO has absorbed water, the thermodynamic solubility limit has permanently decreased. The compound will likely crash out again upon cooling. You must transfer the redissolved compound to fresh, anhydrous DMSO or use it immediately.

Q: How do freeze-thaw cycles affect this specific compound? A: DMSO freezes at 18.5 °C. When stored at -20 °C, the solvent crystallizes. During the freezing and thawing process, the solute is excluded from the growing DMSO crystals, creating localized micro-environments of extreme supersaturation. This forces the 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol molecules into close proximity, allowing the pyrazole and alcohol groups to form intermolecular hydrogen bonds, resulting in stable crystals that are difficult to redissolve upon complete thawing.

Q: What is the maximum recommended stock concentration? A: For fragment-based screening and in vitro assays, maintaining a stock concentration between 10 mM and 30 mM is recommended. While some predictive models aim for 100 mM to 200 mM stocks, experimental NMR and HPLC data often reveal that fragment solubility in DMSO reliably plateaus around 10-30 mM without risking hidden micro-precipitation[4][5].

Q: What happens when I dilute this DMSO stock into aqueous cell culture media? A: Diluting a DMSO stock into aqueous media often results in "brick dust" (crystalline) or "grease" (amorphous/liquid phase) precipitation. Because the CF3 group is highly lipophilic, the compound may crash out before it can reach its target. Utilizing cosolvents, polymeric sulfoxides, or adjusting the assay buffer with mild surfactants (like 0.01% Tween-20, keeping below the critical micelle concentration for cell assays) can enhance aqueous dissolution[3][6].

Diagnostic Workflow

Workflow Start Solubility Issue Detected (Turbidity/Precipitate) Step1 Assess DMSO Quality (Is it anhydrous?) Start->Step1 Step2 Heat to 37°C & Sonicate (15 min) Step1->Step2 Yes (Anhydrous) Solution1 Use Fresh Anhydrous DMSO (Argon Purged) Step1->Solution1 No (Old/Wet) Step3 Check Concentration (Is it > 10 mM?) Step2->Step3 Still Insoluble Solution2 Aliquot & Store at -20°C (Avoid Freeze-Thaw) Step2->Solution2 Resolubilized Solution3 Dilute to ≤ 10 mM or Add Cosolvent Step3->Solution3 Yes

Diagnostic workflow for resolving DMSO solubility issues of fluorinated pyrazole derivatives.

Quantitative Data & Troubleshooting Matrices

Table 1: Solubility Thresholds & Environmental Impacts

ParameterConditionObserved Effect on 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcoholCausality
Target Concentration 10 mM - 30 mMComplete dissolution (Clear solution)Optimal thermodynamic stability in pure DMSO[4].
Target Concentration > 50 mMHigh risk of micro-precipitationExceeds solvation capacity; intermolecular H-bonding outcompetes solvent interactions.
Solvent Quality Anhydrous (≤ 0.005% H2O)Stable for > 6 months at RT in darkIntact DMSO-solute solvation shell.
Solvent Quality Wet (> 0.1% H2O)Rapid turbidity / Crystalline precipitationFluorous effect triggers hydrophobic collapse of CF3 groups[2].
Aqueous Dilution Direct to Buffer"Brick dust" precipitation in mediaSudden polarity shift forces compound out of solution[6].
Experimental Protocols
Protocol A: Preparation of High-Fidelity Anhydrous Stocks

This protocol ensures the compound remains fully solvated by preventing moisture ingress and managing crystal lattice energy.

  • Equilibration: Allow the lyophilized powder of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the highly lipophilic powder, pre-contaminating your stock.

  • Solvent Selection: Pierce a fresh, septum-sealed bottle of anhydrous DMSO (≥99.9%, water ≤50 ppm) using a dry, inert-gas-purged syringe.

    • Causality: Standard benchtop DMSO can contain up to 10% water depending on age and humidity, which will immediately crash out fluorinated fragments[2].

  • Dissolution: Add the required volume of DMSO to achieve a maximum concentration of 30 mM.

  • Energy Input: Vortex for 30 seconds, then place in an ultrasonic bath at 37 °C for 10 minutes.

    • Causality: Sonication provides the acoustic cavitation necessary to overcome the high crystalline lattice energy of the pyrazole-alcohol hydrogen bond network, while mild heating increases the kinetic energy of the solvent.

  • Aliquot & Purge: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials. Purge the headspace of each vial with Argon gas before sealing.

    • Causality: Single-use aliquots prevent freeze-thaw concentration gradients. Argon is heavier than air and displaces moisture, preserving the anhydrous environment.

Protocol B: Rescuing Precipitated Assay Solutions (Aqueous Transition)

Use this protocol when the DMSO stock precipitates upon dilution into aqueous cell media or biochemical buffers.

  • Pre-dilution (Cosolvent Addition): Before adding the DMSO stock to the aqueous buffer, create an intermediate dilution using a bifunctional cosolvent (e.g., PEG 400 or an oxetane-substituted sulfoxide)[3].

    • Causality: Creating a solvent gradient eases the thermodynamic shock. The cosolvent acts as a bridge between the highly non-polar CF3 group and the highly polar water molecules.

  • Surfactant Integration: If performing a biochemical (non-cell) assay, supplement the aqueous buffer with 0.01% - 0.05% Tween-20 or Triton X-100 prior to compound addition[6].

    • Causality: Surfactants lower the surface tension of the aqueous phase and form transient micelles that encapsulate the lipophilic CF3 moiety, preventing "brick dust" aggregation. (Note: Ensure surfactant concentration remains below the critical micelle concentration if using live cells to prevent membrane lysis).

  • Order of Addition: Always add the DMSO stock dropwise into a rapidly vortexing aqueous buffer. Never add the buffer to the DMSO stock.

    • Causality: Adding compound to a large, moving aqueous volume ensures infinite dilution kinetics, preventing localized pockets of high compound concentration that lead to nucleation.

References

1.[3] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC Source: nih.gov URL:[Link]

2.[1] Dimethyl Sulfoxide (DMSO) Solubility Data Source: uspto.gov URL:[Link]

3.[6] How to enhance drug solubility for in vitro assays? - ResearchGate Source: researchgate.net URL:[Link]

4.[2] Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening Source: nih.gov URL:[Link]

5.[4] DMSO Solubility Assessment for Fragment-Based Screening - MDPI Source: mdpi.com URL:[Link]

Sources

Technical Support Center: Troubleshooting 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the synthesis and purification of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol . This compound is a critical fluorinated building block used in pharmaceutical and agrochemical development. Its primary synthetic route relies on the nucleophilic trifluoromethylation of 4-(1H-pyrazol-1-yl)benzaldehyde using the Ruppert-Prakash reagent (TMSCF₃).

Due to the sensitive nature of the pentacoordinate siliconate intermediates and the unique stereoelectronic effects of the trifluoromethyl (-CF₃) group, researchers frequently encounter specific impurities. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating protocol to ensure high-purity yields.

Process Overview & Impurity Pathway Visualization

The diagram below maps the standard synthetic workflow and highlights the exact junctures where critical impurities are generated.

G SM 4-(1H-pyrazol-1-yl)benzaldehyde (Starting Material) TMSCF3 TMSCF3 + Catalyst (Ruppert-Prakash) SM->TMSCF3 Step 1 TMSEther TMS-Protected Alcohol (Intermediate) TMSCF3->TMSEther Anhydrous THF/DMF Imp1 Impurity: Unreacted Aldehyde (Moisture Quench -> HCF3) TMSCF3->Imp1 Trace H2O Final 4-(1-Pyrazolyl)-alpha- (trifluoromethyl)benzyl alcohol TMSEther->Final TBAF or HCl (Deprotection) Imp2 Impurity: TMS-Ether (Incomplete Deprotection) TMSEther->Imp2 Insufficient Cleavage Imp3 Impurity: Ketone Byproduct (Oxidation) Final->Imp3 Air/Oxidants

Fig 1: Workflow and critical impurity formation pathways in the Ruppert-Prakash synthesis.

Troubleshooting & FAQs

Q1: My LC-MS shows a persistent +72 Da mass impurity relative to the desired product. What is this, and how do I resolve it? Answer: This is the TMS-protected alcohol intermediate (1-(4-(1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)trimethylsilane). The Ruppert-Prakash reaction initially forms a silyl ether. If the deprotection step is incomplete, this intermediate persists[1].

  • Causality: The highly electron-withdrawing -CF₃ group strengthens the adjacent C-O bond and creates local steric hindrance, which can slow down the hydrolysis of the silyl ether compared to standard aliphatic TMS ethers.

  • Resolution: Increase the deprotection reaction time or the equivalents of the fluoride source (e.g., TBAF). Alternatively, use a biphasic system with 1M HCl and stir vigorously to drive the hydrolysis to completion. Ensure you perform an In-Process Control (IPC) via LC-MS to verify the total disappearance of the m/z 315.1 peak before proceeding to workup.

Q2: The reaction stalls with significant amounts of unreacted 4-(1H-pyrazol-1-yl)benzaldehyde. Adding more TMSCF₃ doesn't help. Why? Answer: You are experiencing moisture contamination leading to the irreversible degradation of the trifluoromethylating agent.

  • Causality: The reaction relies on a Lewis base (like fluoride or carbonate) attacking the silicon atom of TMSCF₃ to form a highly reactive pentacoordinate siliconate intermediate[2]. If trace water is present in the solvent or the catalyst (e.g., hygroscopic TBAF), the transient trifluoromethide anion (CF₃⁻) acts as a base rather than a nucleophile. It rapidly deprotonates the water to form fluoroform gas (HCF₃)[3]. Once the catalyst and reagent are consumed by this side reaction, adding more TMSCF₃ without addressing the moisture is futile.

  • Resolution: Rigorously dry your starting aldehyde via azeotropic distillation with toluene. Use strictly anhydrous solvents, flame-dried glassware under argon, and consider switching to a less hygroscopic initiator like anhydrous CsF or catalytic K₂CO₃[3].

Q3: Why is it so difficult to separate the final product from the unreacted starting material via silica gel chromatography? Answer: The starting 4-(1H-pyrazol-1-yl)benzaldehyde and the final trifluoromethylated alcohol possess nearly identical retention factors (Rf) on standard normal-phase silica gel[1].

  • Causality: The polarities of the aldehyde carbonyl and the fluorinated secondary alcohol are remarkably similar, leading to co-elution.

  • Resolution: Do not attempt to purify the final alcohol directly from a stalled reaction. Instead, isolate the TMS-ether intermediate first . The TMS-ether is highly non-polar and resolves beautifully from the starting aldehyde during flash chromatography. Once purified, the TMS-ether can be quantitatively cleaved to the final product[1].

Q4: My final product has a slightly altered melting point and complex NMR spectra, suggesting a structural isomer. Where did this originate? Answer: This is likely a regioisomeric impurity , such as 2-(1H-pyrazol-1-yl)-alpha-(trifluoromethyl)benzyl alcohol.

  • Causality: This impurity does not form during the Ruppert-Prakash step. It originates from the upstream synthesis of the starting material. If the precursor was synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzaldehyde with pyrazole, any 2-fluorobenzaldehyde impurities in the commercial starting material will yield ortho-substituted pyrazole isomers.

  • Resolution: Validate the purity of the 4-(1H-pyrazol-1-yl)benzaldehyde starting material via ¹H NMR prior to trifluoromethylation.

Analytical Signatures of Common Impurities

Use the following quantitative data to calibrate your analytical methods and set acceptable limits for your workflow.

Impurity ProfileOrigin / MechanismAnalytical Signature (LC-MS)Acceptable Limit
Unreacted Aldehyde Moisture quench of TMSCF₃m/z 173.1 [M+H]⁺< 0.5% (Area)
TMS-Ether Intermediate Incomplete deprotectionm/z 315.1 [M+H]⁺ (+72 Da)< 0.1% (Area)
Ketone Byproduct Over-oxidationm/z 241.1[M+H]⁺ (-2 Da)< 0.5% (Area)
Regioisomers (e.g., ortho) Upstream SNAr impuritym/z 243.1 [M+H]⁺ (Isobaric)< 0.1% (Area)

(Note: The exact mass of the desired product, 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol, is 242.07 Da, with an expected [M+H]⁺ of 243.1).

Self-Validating Experimental Protocol

To circumvent the purification issues associated with unreacted starting materials[1], this protocol employs a two-phase self-validating system: isolating the intermediate to guarantee purity, followed by quantitative deprotection.

Phase 1: Anhydrous Trifluoromethylation & Intermediate Isolation
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Initiation: Cool the solution to 0 °C. Add TMSCF₃ (1.4 equiv). Dropwise, add a catalytic amount of 1 M TBAF in THF (approx. 0.05 equiv)[1].

    • Causality Check: The reaction should turn slightly yellow and exhibit a mild exotherm. If no exotherm is observed, your TMSCF₃ or catalyst may be degraded[3].

  • Propagation: Allow the reaction to warm to room temperature and stir for 1 hour.

  • IPC (In-Process Control): Analyze via TLC (Hexanes/EtOAc). You should observe the complete consumption of the starting material and the appearance of a highly non-polar spot (the TMS-ether).

  • Purification: Concentrate the mixture via rotary evaporation. Purify immediately by flash column chromatography (0–5% ethyl acetate in hexanes). The TMS-protected alcohol will elute rapidly as a clear liquid, completely resolving from any unreacted aldehyde[1].

Phase 2: Quantitative Deprotection
  • Cleavage: Dissolve the purified TMS-ether intermediate in THF. Add 1 M aqueous HCl (2.0 equiv) or 1 M TBAF in THF (1.2 equiv).

  • Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation Step: Do not proceed to workup until LC-MS confirms the absolute disappearance of the m/z 315.1 peak. If the peak persists, add an additional 0.5 equiv of the deprotecting agent and stir for another hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol.

Sources

reducing thermal degradation of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol during storage

Technical Support Center: Mitigating Thermal Degradation of 4-(1-Pyrazolyl)- α -(trifluoromethyl)benzyl Alcohol

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, ensuring the structural integrity of complex fluorinated building blocks is critical. 4-(1-Pyrazolyl)- α -(trifluoromethyl)benzyl alcohol is a highly functionalized secondary alcohol. While the trifluoromethyl (-CF₃) group imparts unique pharmacokinetic properties, the molecule remains susceptible to specific thermal and oxidative degradation pathways during long-term storage.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to preserve the integrity of your compound.

Part 1: Troubleshooting & FAQs

Q1: During routine LC-MS purity checks, I observed a new peak with a mass of[M - 2] Da. What is this impurity, and why did it form during storage? A1: A loss of 2 Daltons in a benzylic alcohol system is the classic signature of oxidation from a secondary alcohol to its corresponding ketone (in this case, 1-[4-(1-pyrazolyl)phenyl]-2,2,2-trifluoroethan-1-one)[1]. While the highly electron-withdrawing -CF₃ group slows down the rate of electrophilic oxidation compared to unsubstituted benzyl alcohols[2], the benzylic position remains vulnerable to aerobic autoxidation over time. This process is often catalyzed by trace transition metals left over from synthesis or by prolonged exposure to ambient oxygen and heat[3]. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen).

Q2: My compound was originally a pristine white powder, but after being left on the benchtop for a few weeks, it has developed a distinct yellow/brown discoloration. Is it thermally degrading? A2: Discoloration is rarely caused by the benzylic alcohol moiety; rather, it indicates degradation of the pyrazole ring[4]. Pyrazole derivatives are sensitive to photolytic stress and oxidative environments, which can lead to N-oxidation or radical-mediated ring degradation, producing highly conjugated, colored byproducts[4]. Even at low temperatures, exposure to ambient light and oxygen can trigger this pathway. Always store the compound in amber glass vials to block actinic light.

Q3: Should I be concerned about thermal dehydration of the alcohol leading to a styrene derivative? A3: No. Dehydration of benzylic alcohols typically proceeds via an E1 mechanism, which requires the formation of a benzylic carbocation. The α -trifluoromethyl group is intensely electronegative and strongly destabilizes any adjacent positive charge. This raises the activation energy for dehydration so high that thermal dehydration is virtually impossible under standard storage conditions. Your primary concerns should be oxidation and photolytic degradation, not dehydration.

Part 2: Quantitative Degradation Signatures

To assist your analytical team in identifying storage-related impurities, the following table summarizes the primary degradation pathways, their stressors, and their analytical signatures.

Degradation PathwayPrimary StressorAnalytical Signature (LC-MS / NMR)Mechanistic CausePrevention Strategy
Benzylic Oxidation O₂, Heat, Trace MetalsLC-MS: [M-H]⁻ at M-2 DaNMR: Loss of benzylic CH (~5.0 ppm)Aerobic autoxidation of the secondary alcohol to a trifluoromethyl ketone.Store under Argon/N2; use PTFE-lined caps.
Pyrazole N-Oxidation O₂, HeatLC-MS: [M+H]⁺ at M+16 DaReactive oxygen species (ROS) attack on the electron-rich pyrazole nitrogen.Inert atmosphere storage at ≤ -20°C.
Photolytic Degradation UV/Vis LightVisual: White to yellow/brown shiftRadical-mediated degradation/polymerization of the pyrazole ring.Amber vials; limit benchtop exposure.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical results, you must implement self-validating systems. Below are the methodologies for establishing a stability-indicating assay and the definitive protocol for long-term storage.

Workflow 1: Stability-Indicating Forced Degradation Assay

Purpose: To validate that your HPLC/LC-MS method can successfully resolve the parent compound from its thermal and oxidative degradants.

  • Stock Preparation: Dissolve 1.0 mg of 4-(1-Pyrazolyl)- α -(trifluoromethyl)benzyl alcohol in 1.0 mL of LC-MS grade Acetonitrile.

  • Thermal Stress (Self-Validation Control): Aliquot 0.5 mL of the stock into a sealed, amber glass vial. Incubate at 60°C for 7 days. Causality check: This isolates thermal autoxidation without photolytic variables.

  • Oxidative Stress: To a separate 0.5 mL aliquot, add 50 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Analysis: Inject both stressed samples alongside a freshly prepared, unstressed control using a slow-gradient UHPLC-MS method (e.g., 5% to 95% Acetonitrile over 15 minutes).

  • Validation Criteria: Ensure baseline resolution ( Rs​>1.5 ) between the parent peak, the M-2 ketone peak (thermal stress), and the M+16 N-oxide peak (oxidative stress).

Workflow 2: High-Integrity Storage & Handling Protocol

Purpose: To prevent ambient degradation during routine laboratory use.

  • Aliquoting: Upon receiving the bulk powder, immediately divide it into single-use aliquots in amber glass vials. Causality: This prevents repeated freeze-thaw cycles and continuous re-exposure to ambient oxygen and moisture.

  • Inert Purging: Insert a gentle stream of Argon gas into the vial headspace for 10–15 seconds. Argon is heavier than air and will effectively displace the oxygen.

  • Sealing: Cap the vials immediately using PTFE-lined caps. Do not use standard rubber septa, as they are permeable to oxygen over long periods.

  • Storage: Wrap the cap junction with Parafilm and store the vials in a desiccated container at -20°C.

  • Thawing: Before use, allow the vial to reach room temperature before opening to prevent atmospheric condensation from introducing moisture to the sample.

Part 4: Mechanistic Workflow Diagram

The following diagram maps the structural vulnerabilities of the compound to their respective environmental stressors and the necessary preventative storage actions.

GCompound4-(1-Pyrazolyl)-α-(CF3)benzyl alcoholThermalThermal / O2 Stress(Ambient Air, Heat)Compound->Thermal Aerobic storagePhotoPhotolytic Stress(UV/Vis Light)Compound->Photo Light exposureKetoneOxidation to Ketone(Mass: M - 2 Da)Thermal->Ketone Benzylic OxidationDiscolorPyrazole N-Oxidation(Yellow/Brown Discoloration)Thermal->Discolor Ring OxidationPhoto->Discolor Radical pathwayStorage1Argon/N2 PurgeStore at -20°CKetone->Storage1 Prevented byDiscolor->Storage1Storage2Amber Glass Vials(Actinic Light Block)Discolor->Storage2 Prevented by

Caption: Degradation pathways of 4-(1-Pyrazolyl)-α-(CF3)benzyl alcohol and required storage interventions.

References
  • ACS Publications. "A Cocatalytic System for Electrooxidation of Primary, Secondary, and Benzyl Alcohols Based on a Triruthenium Oxo-Centered Cluster and NHPI." Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. "Base-Free Aerobic Oxidation of Alcohols over Copper-Based Complex under Ambient Condition." ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Chinese Chemical Society. "Selective Aerobic Oxidation of Benzylic Alcohols Catalyzed by CuBr/1, 8-Diazabicyclo[5.4.0]undec-7-ene." Chinese Journal of Chemistry. Available at: [Link]

Technical Support Center: HPLC Mobile Phase Optimization for 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing and optimizing a High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol. This document provides a structured, in-depth approach for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring robust and reproducible results.

Part 1: Foundational Knowledge & Initial Considerations (FAQs)

This section addresses the most common preliminary questions regarding the analyte and the initial setup for a reverse-phase HPLC method.

Q1: What are the key structural features of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol that influence its chromatographic behavior?

Answer: The chromatographic behavior of this molecule is governed by a combination of its distinct functional groups:

  • Pyrazole Ring: This is a five-membered heterocyclic ring with two adjacent nitrogen atoms. It is a weak base and can engage in hydrogen bonding.[1][2] The pKa of the pyrazole conjugate acid is approximately 2.5.[3][4] This makes the mobile phase pH a critical parameter for controlling retention and peak shape.

  • Benzyl Alcohol Group: The aromatic ring provides hydrophobicity, promoting retention on a C18 or other reverse-phase column. The alcohol (-OH) group adds polarity and is a site for hydrogen bonding.

  • Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and hydrophobic group that will significantly increase the compound's retention in reverse-phase HPLC.[5]

Collectively, the molecule possesses moderate hydrophobicity with specific sites for polar interactions. This dual nature requires careful balancing of the mobile phase's organic content and pH.

Q2: I'm starting from scratch. What is a good starting point for the column and mobile phase?

Answer: For initial method development, a general-purpose, high-quality C18 column is the recommended starting point due to its versatility and hydrophobic character.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to ensure the pyrazole nitrogen is protonated and to suppress silanol interactions on the column, which can cause peak tailing.[6]
Mobile Phase B Acetonitrile (ACN)ACN is often preferred for its lower viscosity and UV transparency.[7] It can provide different selectivity compared to methanol.[8]
Gradient 5% to 95% B over 20 minutesA broad scouting gradient is essential to determine the approximate elution time of the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) ~210 nm or ~250-280 nmThe pyrazole moiety has a strong absorbance around 203-215 nm.[3][9] The phenyl group will also absorb in the 250-280 nm range.[10] An initial run with a diode array detector (DAD) is recommended to determine the optimal wavelength.
Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Answer: Both acetonitrile (ACN) and methanol (MeOH) are suitable, but they can offer different selectivity, which is a powerful tool for optimization.[8]

  • Acetonitrile (ACN): Generally has a higher elution strength, leading to shorter retention times for the same percentage of organic modifier.[11] It also has lower viscosity, resulting in lower backpressure, and is more transparent at low UV wavelengths.[7] ACN is a polar aprotic solvent.[8]

  • Methanol (MeOH): Is a polar protic solvent, capable of hydrogen bonding, which can alter selectivity compared to ACN.[11] For some compounds, particularly those with aromatic rings, methanol can offer better separation from closely related impurities due to different interactions.[7]

Recommendation: Start with ACN due to its favorable physical properties. If you encounter co-eluting impurities or poor peak shape, switching to or creating a ternary mixture with methanol is a key optimization step.[12]

Part 2: Systematic Mobile Phase Optimization Workflow

A logical, stepwise approach is crucial for efficient method development. This workflow is designed to systematically refine the mobile phase composition to achieve optimal separation.

HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Organic Modifier & pH cluster_2 Phase 3: Finalization A Step 1: Perform Scouting Gradient (5-95% ACN, 0.1% Formic Acid) B Step 2: Evaluate Retention Time (k') Is k' between 2 and 10? A->B C Step 3: Adjust % Organic Fine-tune gradient or calculate isocratic conditions B->C Yes B->C No, adjust gradient slope D Step 4: Assess Peak Shape Is peak tailing or fronting observed? C->D E Step 5: pH Screening (e.g., pH 2.7, 4.5, 7.0) Does pH improve shape/selectivity? D->E Yes G Step 7: Final Isocratic/Gradient Refinement D->G No F Step 6: Solvent Selectivity Check Substitute ACN with Methanol E->F F->G H Step 8: Method Validation G->H

Caption: A systematic workflow for HPLC mobile phase optimization.

Experimental Protocol: pH Screening

The pH of the mobile phase is a critical parameter for controlling the retention time and peak shape of ionizable compounds like 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol.[13]

  • Prepare Buffers: Prepare aqueous buffers at different pH values. A good starting range is pH 2.7 (0.1% Formic Acid), pH 4.5 (10 mM Ammonium Acetate), and pH 7.0 (10 mM Ammonium Bicarbonate or Phosphate buffer).[14]

    • Crucial Step: Always measure and adjust the pH of the aqueous portion before mixing it with the organic solvent.[15]

  • Equilibrate the System: For each new pH, flush the entire HPLC system, including the column, with at least 20 column volumes of the new mobile phase to ensure complete equilibration.

  • Perform Analysis: Inject the sample and run the same scouting gradient for each pH condition.

  • Evaluate Results: Compare the chromatograms for changes in retention time, peak shape (asymmetry), and selectivity between the analyte and any impurities.

Expected Effect of pH on Retention:

Mobile Phase pHAnalyte Ionization StateExpected Retention TimeRationale
< 2.0 Pyrazole is fully protonated (cationic)ShorterIncreased polarity reduces retention on a reverse-phase column.
2.5 - 6.0 Pyrazole is partially or fully protonatedIntermediateRetention will be highly sensitive to small pH changes near the pKa.[16]
> 7.0 Pyrazole is neutralLongerThe neutral form is more hydrophobic, leading to stronger interaction with the C18 stationary phase.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during method development.

Peak Shape Problems

Q: My analyte peak is tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue, especially for basic compounds, and often points to unwanted secondary interactions.[17]

  • Secondary Silanol Interactions: This is the most common cause. Free silanol groups on the silica surface of the column can interact with the basic pyrazole nitrogen, causing tailing.[18]

    • Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like formic acid or phosphoric acid. At low pH, the silanol groups are protonated and less active.[15] This is the most effective solution.

  • Mobile Phase pH is too close to Analyte pKa: When the mobile phase pH is close to the analyte's pKa (~2.5), the compound exists as a mixture of ionized and neutral forms, leading to poor peak shape.[14]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa.[19] For this compound, a pH below 2.0 or above 4.5 would be ideal.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[17]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites.

    • Solution: Flush the column with a strong solvent.[20] If the problem persists, the column may need to be replaced.

Retention and Resolution Problems

Q: My retention time is too short (k' < 2). How do I increase it?

Answer: A low retention factor (k') can lead to poor resolution from the solvent front and unreliable integration.[6]

  • Solution 1: Decrease Organic Content: The most direct way to increase retention in reverse-phase is to decrease the percentage of the organic solvent (ACN or MeOH) in the mobile phase. A 10% decrease in organic modifier can be expected to increase the retention factor by 2-3 times.[6]

  • Solution 2: Increase Mobile Phase pH: As discussed, moving to a higher pH (e.g., pH 7) will neutralize the pyrazole moiety, making the analyte more hydrophobic and increasing its retention.

  • Solution 3: Switch to a Weaker Solvent: If using ACN, switching to MeOH at the same percentage will generally increase retention time as MeOH has a slightly lower elution strength.[12]

Q: I have an impurity that co-elutes with my main peak. How can I improve the resolution?

Answer: Improving resolution requires changing the selectivity of the separation.

  • Solution 1: Change Organic Modifier: This is often the most effective tool. Switching from ACN to MeOH (or using a mix) alters the interactions between the analytes and the stationary phase, which can often separate co-eluting peaks.[8]

  • Solution 2: Adjust pH: If the impurity has a different pKa than your analyte, changing the mobile phase pH can drastically alter the relative retention times and improve separation.[21]

  • Solution 3: Change Column Chemistry: If mobile phase adjustments are insufficient, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, to introduce different separation mechanisms (e.g., π-π interactions).

References

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Retrieved from [Link]

  • Restek. (2014, March 11). [7]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • DrugFuture. (n.d.). Pyrazole. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. Retrieved from [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • Al-Naiema, I. M., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. RSC Advances, 9(48), 28067-28076. Retrieved from [Link]

  • MDPI. (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]

  • American Chemical Society. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Aijiren. (2026, March 13). HPLC Mobile Phase Guide | Reverse Phase vs Normal Phase Tips. Retrieved from [Link]

  • Armaković, S., et al. (2021). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 11(1), 1-22. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Tuning a Pyrazoline Based Fluorogenic Reagent.... Retrieved from [Link]

  • MDPI. (2025, January 26). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives.... Retrieved from [Link]

  • Hewala, I. I. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 51(4), 343-353. Retrieved from [Link]

  • Simeonov, S., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-13. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Semantic Scholar. (2010, May 15). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. WebBook. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant synthetic roadblocks when working with heavily fluorinated building blocks.

The molecule 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol presents a unique dual-challenge:

  • Severe Steric Hindrance & Electronic Deactivation: The α -CF 3​ group is sterically demanding (similar in cone angle to an isopropyl group) and highly electron-withdrawing. This drastically reduces the nucleophilicity of the adjacent hydroxyl oxygen, often causing standard esterification and etherification reactions to fail [1].

  • Catalyst Poisoning: The 1-pyrazolyl moiety at the para position is a strong Lewis base that can coordinate with transition metals, inadvertently poisoning catalysts or directing unwanted C-H activation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to overcome these specific barriers.

FAQ Section 1: Acylation & Esterification Challenges

Q: Why do my standard DCC/DMAP or acid chloride couplings yield less than 15% product? A: The failure is primarily electronic, compounded by sterics. The strong inductive electron-withdrawing effect (-I) of the trifluoromethyl group ( σI​=0.39 ) pulls electron density away from the hydroxyl oxygen, rendering it a poor nucleophile [3]. Standard acyl chlorides paired with Triethylamine (TEA) or standard DMAP catalysis simply do not provide a sufficiently electrophilic intermediate to overcome this activation energy barrier.

Q: How can I achieve high-yielding esterification with this substrate? A: You must bypass the alcohol's poor nucleophilicity by generating a hyper-reactive electrophile. This is achieved by using Acyl Fluorides with hypernucleophilic catalysts like 4-Pyrrolidinopyridine (PPY), or by using Acid Anhydrides activated by a strong Lewis Acid like Scandium(III) Triflate (Sc(OTf) 3​ ).

Quantitative Comparison of Acylation Strategies
Reagent SystemCatalystTemp (°C)Relative ElectrophilicityExpected Yield (%)
Acyl Chloride + TEANone25Low< 15%
Acyl Chloride + TEADMAP (10 mol%)25Moderate30-40%
Acid AnhydrideSc(OTf) 3​ (10 mol%)40High (Lewis Acid activated)85-95%
Acyl FluoridePPY (10 mol%)25Very High> 90%
Protocol: Sc(OTf) 3​ -Catalyzed Acylation

This protocol utilizes Lewis acid catalysis to activate the anhydride, requiring less nucleophilic participation from the deactivated alcohol.

  • Preparation: Dissolve 4-(1-Pyrazolyl)- α -(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.

  • Activation: Add the desired acid anhydride (1.5 eq) followed by Sc(OTf) 3​ (10 mol%).

    • Causality: Sc(OTf) 3​ is highly oxophilic. It coordinates to the carbonyl oxygen of the anhydride, drastically lowering the LUMO energy of the electrophile. We use 10 mol% instead of the standard 5 mol% because the para-pyrazolyl group may weakly coordinate to the Scandium, partially sequestering the catalyst.

  • Reaction & Self-Validation: Stir at 40°C for 4-6 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc). The starting material will appear as a highly UV-active spot. The product ester will elute significantly higher (less polar). If the reaction stalls at 50% conversion, spike with an additional 5 mol% Sc(OTf) 3​ to overcome pyrazole-induced catalyst sequestration.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over MgSO 4​ , and concentrate under reduced pressure.

AcylationPathway A alpha-CF3 Alcohol (Deactivated & Hindered) B Standard Acyl Chloride + TEA / DMAP A->B Attempt D Acid Anhydride + Sc(OTf)3 A->D Optimized C Steric Clash & Low Nucleophilicity B->C Fails E Hyper-reactive Oxophilic Activation D->E Catalysis F Ester Product (High Yield) E->F Success

Mechanistic pathway comparing standard acylation failure vs. Lewis acid-catalyzed success.

FAQ Section 2: Etherification & The Mitsunobu Problem

Q: Can I use the Mitsunobu reaction to invert the stereocenter or form an ether? A: Standard Mitsunobu conditions (DEAD/PPh 3​ ) notoriously fail for α -CF 3​ alcohols. The steric bulk prevents the alcohol from attacking the phosphonium intermediate, and the low pKa means the alcohol often remains as an unreactive, stabilized alkoxide [2].

Q: What is the best workaround for synthesizing ethers or amines from this substrate? A: Convert the hydroxyl group into a Triflate (TfO-) leaving group, followed by an S N​ 2 displacement. Interestingly, while standard secondary alkyl triflates are prone to E2 elimination, α -CF 3​ alkyl triflates are surprisingly stable against elimination. The CF 3​ group strongly destabilizes the developing double bond and carbocation, forcing the reaction cleanly down the S N​ 2 pathway [4].

Protocol: Two-Step Etherification via Triflate Intermediate

This workflow bypasses the Mitsunobu reaction by utilizing a highly reactive, yet elimination-resistant, electrophilic intermediate.

  • Triflation (Step 1): Dissolve the alcohol (1.0 eq) in anhydrous DCM and cool to -78°C in a dry ice/acetone bath.

  • Base Addition: Add 2,6-lutidine (2.0 eq).

    • Causality: 2,6-lutidine is a sterically hindered, non-nucleophilic base. It neutralizes the generated triflic acid without attacking the highly reactive trifluoromethanesulfonic anhydride (Tf 2​ O).

  • Electrophile Addition: Dropwise add Tf 2​ O (1.2 eq). Stir for 30 minutes at -78°C.

    • Validation Check: Run a rapid mini-workup of an aliquot (quench in water, extract with DCM) and check via TLC. The triflate is highly non-polar. Crucial: Do not purify the triflate via silica gel chromatography, as it will degrade.

  • S N​ 2 Displacement (Step 2): Perform a rapid aqueous wash of the cold reaction mixture, dry the organic layer quickly over Na 2​ SO 4​ , and concentrate under a stream of N 2​ (keep the flask cold). Immediately dissolve the crude triflate in anhydrous DMF.

  • Nucleophilic Attack: Add your desired nucleophile (e.g., sodium alkoxide, 2.0 eq). Stir at room temperature for 2 hours. The electron-withdrawing CF 3​ group accelerates the S N​ 2 attack by stabilizing the transition state.

EtherificationWorkflow Step1 4-(1-Pyrazolyl)-alpha-(CF3)benzyl alcohol Step2 Triflation (Tf2O, 2,6-Lutidine, DCM, -78°C) Step1->Step2 Step3 Stable Triflate Intermediate (Keep Cold, Do Not Purify) Step2->Step3 Step4 SN2 Displacement (Nucleophile, DMF, 25°C) Step3->Step4 Step5 Inverted Ether/Amine Product Step4->Step5

Workflow for bypassing Mitsunobu limitations via a stable triflate intermediate.

FAQ Section 3: Transition Metal Catalysis & The Pyrazole Ring

Q: Does the 1-pyrazolyl group interfere with downstream palladium-catalyzed cross-couplings? A: Yes. The nitrogen atoms in the pyrazole ring possess lone pairs that act as strong σ -donors to transition metals (like Pd, Cu, or Ru). This can lead to two major issues:

  • Catalyst Poisoning: The pyrazole can form stable, unreactive chelates with the metal center, effectively killing the catalytic cycle.

  • Unintended C-H Activation: The pyrazole ring is a well-known directing group. If you are attempting a reaction elsewhere on the molecule, the pyrazole may direct a transition metal to activate the ortho-position of the phenyl ring instead. Troubleshooting Tip: If you observe low yields in downstream metal-catalyzed steps, try switching to a more strongly coordinating solvent (like DMF or DMSO) to compete with the pyrazole, or increase your catalyst loading to 15-20 mol%.

References

  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids, Stereoselective Synthesis of alpha-Trifluoromethyl University of Konstanz
  • Copper-Catalyzed Highly Stereospecific Trifluoromethylation and Difluoroalkylation of Secondary Propargyl Sulfonates ResearchG
  • 3-(Trifluoromethyl)benzaldehyde | 454-89-7 Benchchem
  • Synthesis and Spin Trapping Properties of Polystyrene Supported Trifluoromethylated Cyclic Nitrones N

Validation & Comparative

Mass Spectrometry Validation of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the analytical validation of complex pharmacophores not merely as a routine assay, but as a systematic interrogation of molecular stability. 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol (Chemical Formula: C₁₁H₉F₃N₂O, Exact Mass: 242.0667 Da) presents a unique analytical challenge. It combines a basic pyrazole ring, a strongly electron-withdrawing trifluoromethyl (-CF₃) group, and a labile benzylic hydroxyl group.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS/MS) against traditional alternatives like GC-EI-MS and LC-APCI-MS, providing researchers with a field-proven, self-validating methodology for structural confirmation.

Mechanistic Principles of Fragmentation

To design an optimal mass spectrometry workflow, we must first understand the causality behind the molecule's gas-phase behavior. The fragmentation of this compound is governed by three distinct structural domains:

  • The Pyrazole Ring: The basic nitrogen atoms in the pyrazole ring are excellent proton acceptors, making this molecule highly amenable to positive-mode soft ionization (ESI+). During collision-induced dissociation (CID), substituted pyrazoles undergo a highly conserved ring contraction, resulting in the characteristic expulsion of neutral hydrogen cyanide (HCN, -27 Da) or nitrogen gas (N₂, -28 Da)[1].

  • The Benzyl Alcohol Core: Protonation of the benzylic hydroxyl group creates a good leaving group, leading to the rapid neutral loss of water (H₂O, -18 Da)[2]. This dehydration yields a resonance-stabilized carbocation.

  • The Trifluoromethyl Group: The -CF₃ group exerts a powerful inductive electron-withdrawing effect. Under hard ionization (e.g., 70 eV Electron Ionization), this destabilizes the molecular ion, driving immediate α -cleavage and the loss of a •CF₃ radical (-69 Da)[3]. However, under soft ESI-MS/MS conditions, the intact [M+H]⁺ ion is preserved, and secondary fragmentation often proceeds via the elimination of hydrogen fluoride (HF, -20 Da) from the dehydrated intermediate[4].

Fragmentation M [M+H]+ m/z 243.0740 H2O_loss [M+H - H2O]+ m/z 225.0634 M->H2O_loss -H2O (-18.01 Da) Benzylic Dehydration HF_loss [M+H - H2O - HF]+ m/z 205.0572 H2O_loss->HF_loss -HF (-20.00 Da) Fluorine Elimination HCN_loss [M+H - H2O - HCN]+ m/z 198.0528 H2O_loss->HCN_loss -HCN (-27.01 Da) Pyrazole Ring Cleavage

Fig 1: ESI-MS/MS collision-induced fragmentation pathway of the target molecule.

Comparative Technology Assessment

When selecting an analytical platform, the choice of ionization source dictates the quality of the structural data. Below is an objective performance comparison of three alternative mass spectrometry techniques for validating this specific compound.

Analytical ParameterLC-ESI-HRMS/MS (Recommended)GC-EI-MS (Alternative 1)LC-APCI-MS (Alternative 2)
Ionization Energy Soft (~3-5 eV equivalent)Hard (70 eV)Medium (Corona discharge)
Molecular Ion Survival Excellent ([M+H]⁺ at m/z 243.0740)Poor/Absent (Due to rapid α -cleavage)Moderate (Prone to in-source fragmentation)
Primary Fragments m/z 225.06, 205.05, 198.05m/z 173 (Base peak, [M-CF₃]⁺)m/z 225.06 (In-source water loss)
Sensitivity (LOD) < 1 ng/mL~50 ng/mL~15 ng/mL
Matrix Tolerance Moderate (Requires UHPLC separation)High (Excellent chromatographic resolution)High (Less prone to ion suppression than ESI)
Primary Use Case Intact mass validation, PK studies, Trace analysisLibrary matching of fragment fingerprintsHigh-throughput screening in non-polar matrices

Self-Validating Experimental Protocol: LC-ESI-HRMS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes internal checks to rule out false positives, matrix effects, or instrumental drift.

Step 1: Sample Preparation & Matrix Spiking
  • Stock Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1.0 mg/mL.

  • Internal Standard Spiking (Critical Validation Step): Dilute the sample to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile. Spike the solution with 50 ng/mL of a stable isotope-labeled internal standard (e.g., d₅-benzyl alcohol).

    • Causality: If the peak area of the internal standard deviates by >15% across injections, the system automatically flags the run for ion suppression or injection failure, preventing the reporting of false quantitative data.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid acts as a continuous proton donor. By maintaining an acidic pH, we drive the equilibrium of the pyrazole nitrogen entirely toward the protonated state, maximizing ESI sensitivity.

Step 3: High-Resolution Mass Spectrometry Acquisition
  • Source Parameters: Positive Electrospray Ionization (ESI+), Spray Voltage +3.5 kV, Capillary Temperature 275°C.

  • MS1 Full Scan: Resolution set to 70,000 FWHM. Mass range m/z 100–500.

  • Targeted MS/MS (ddMS2): Isolate the precursor m/z 243.0740 with a 1.0 Da window. Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

    • Causality: Stepped NCE is crucial. Low energy (NCE 20) captures the labile dehydration event (-H₂O), while high energy (NCE 40) forces the cleavage of the highly stable pyrazole ring (-HCN). This provides a complete structural fingerprint in a single scan cycle.

Workflow Prep 1. Sample Prep Spike Internal Std LC 2. UHPLC Separation Acidic C18 Gradient Prep->LC Ion 3. ESI Source Positive Mode (+3.5kV) LC->Ion MS1 4. HRMS Scan R=70k, Mass Accuracy Ion->MS1 MS2 5. MS/MS CID Stepped NCE (20/30/40) MS1->MS2

Fig 2: Self-validating LC-ESI-HRMS/MS analytical workflow.

Step 4: Data Processing & Quality Control
  • Mass Accuracy Check: The extracted ion chromatogram (XIC) for m/z 243.0740 must have a mass error of < 5 ppm compared to the theoretical exact mass.

  • Blank Subtraction: Analyze a matrix blank immediately preceding the sample. The signal-to-noise ratio (S/N) of the target m/z in the sample must be >10x the blank baseline to confirm the absence of carryover.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Measuring New Volatile Chemical Product (VCP) Species by Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry. Confex (AGU).
  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.

Sources

benchmarking 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol against commercial reagents

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol: Advanced Building Blocks vs. De Novo Synthesis in Drug Discovery

The Case for Advanced Intermediates in Medicinal Chemistry

In modern drug development, the speed at which a hypothesis is tested often dictates the success of a discovery program. When designing kinase inhibitors or agrochemicals, medicinal chemists frequently face a critical "make vs. buy" decision: should they synthesize complex fragments from basic commercial reagents, or invest in pre-functionalized building blocks?

This guide objectively benchmarks the direct use of the advanced building block 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol (PTBA) against its de novo multi-step synthesis using standard commercial reagents (e.g., 4-fluorobenzaldehyde, pyrazole, and the Ruppert-Prakash reagent). By analyzing mechanistic causality, synthetic efficiency, and quantitative metrics, this guide provides a framework for researchers to optimize their synthetic workflows.

Mechanistic & Structural Rationale

The PTBA scaffold is highly prized in targeted therapies due to two synergistic functional groups:

  • The Pyrazole Ring: Unfused pyrazole rings are privileged scaffolds in medicinal chemistry, functioning as versatile bioisosteres and critical hydrogen-bond donors/acceptors[1]. In the context of protein kinase inhibitors (PKIs), the pyrazole nitrogen atoms frequently anchor the molecule to the kinase hinge region (e.g., interacting with Asp112 or Met109 in p38 MAP kinase)[2].

  • The Trifluoromethyl (CF3) Group: The introduction of a CF3 group adjacent to a benzylic alcohol profoundly alters the molecule's physicochemical profile. The strong electron-withdrawing nature of the CF3 group lowers the pKa of the adjacent hydroxyl, modulating its hydrogen-bonding capacity. Furthermore, it increases lipophilicity (LogP) and sterically blocks cytochrome P450-mediated metabolic oxidation at the vulnerable benzylic position[3].

Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Downstream Inflammatory Gene Expression p38->Downstream Inhibitor PTBA-Derived Ligand Inhibitor->p38 Hinge Binding

p38 MAPK signaling pathway illustrating targeted inhibition by pyrazole-derived ligands.

Benchmarking Workflows: Route A vs. Route B

To evaluate synthetic efficiency, we benchmark two distinct workflows:

  • Route A (Pre-functionalized): Direct procurement of PTBA, allowing immediate downstream derivatization (e.g., Mitsunobu etherification, oxidation, or cross-coupling).

  • Route B (De Novo Synthesis): A three-step sequence utilizing commodity commercial reagents. This involves a Nucleophilic Aromatic Substitution (SNAr), followed by nucleophilic trifluoromethylation using (Trifluoromethyl)trimethylsilane (TMSCF3)[4], and subsequent desilylation.

Workflow cluster_A Route A: Pre-functionalized Building Block cluster_B Route B: De Novo Synthesis (Commercial Reagents) A1 Pre-functionalized PTBA A2 Direct Derivatization (e.g., Mitsunobu) A1->A2 B1 4-Fluorobenzaldehyde + Pyrazole B2 SNAr Coupling (K2CO3, DMF, Heat) B1->B2 B3 4-(1-Pyrazolyl) benzaldehyde B2->B3 B4 Ruppert-Prakash (TMSCF3, cat. TBAF) B3->B4 B5 Desilylation (Yields PTBA) B4->B5

Synthetic workflow comparing pre-functionalized building blocks vs. de novo multi-step synthesis.

Self-Validating Experimental Protocols (Route B)

For laboratories opting for de novo synthesis, the following protocols form a self-validating system. Each step includes mechanistic rationale and built-in analytical checkpoints to ensure reaction fidelity.

Step 1: SNAr Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde
  • Causality: The highly electronegative fluorine atom on 4-fluorobenzaldehyde activates the para-position. Potassium carbonate deprotonates the pyrazole, generating a highly nucleophilic pyrazolate anion that attacks the activated ring via a Meisenheimer complex intermediate.

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde (1.0 equiv) and pyrazole (1.1 equiv) in anhydrous DMF (0.5 M).

    • Add anhydrous K2CO3 (2.0 equiv) and heat the suspension to 100 °C under nitrogen for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The highly polar pyrazole will disappear, replaced by a UV-active product spot.

    • Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer extensively with brine to remove residual DMF. Dry over Na2SO4 and concentrate.

Step 2: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reaction)
  • Causality: The Ruppert-Prakash reagent (TMSCF3) is kinetically inert toward carbonyls. The addition of catalytic tetrabutylammonium fluoride (TBAF) provides fluoride ions that attack the silicon atom, generating a reactive pentacoordinate silicate intermediate[4]. This species transfers the CF3 carbanion equivalent to the electrophilic aldehyde carbon. The resulting alkoxide traps the silyl group, driving the catalytic cycle forward[3].

  • Procedure:

    • Dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 equiv) and TMSCF3 (1.2 equiv) in anhydrous THF (0.3 M) at 0 °C under nitrogen.

    • Add TBAF (0.05 equiv of a 1.0 M solution in THF) dropwise. Caution: The reaction is highly exothermic.

    • Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

    • Validation Checkpoint: Analyze via 19F NMR. The appearance of a sharp singlet near -80 ppm confirms the successful transfer of the CF3 group.

Step 3: Desilylation to Yield PTBA
  • Causality: The intermediate TMS-ether must be cleaved. The thermodynamic driving force is the formation of an exceptionally strong Si-F bond when treated with stoichiometric fluoride.

  • Procedure:

    • To the crude reaction mixture from Step 2, add TBAF (1.2 equiv) and stir at room temperature for 1 hour.

    • Quench with saturated aqueous NH4Cl and extract with dichloromethane.

    • Purify via flash column chromatography to afford the pure PTBA.

    • Validation Checkpoint: 1H NMR will show the disappearance of the TMS singlet (~0 ppm) and the appearance of a broad singlet corresponding to the benzylic hydroxyl group.

Quantitative Data & Benchmarking Comparison

The decision to utilize Route A over Route B ultimately reduces to a calculation of resource allocation. Table 1 summarizes the quantitative benchmarking data derived from standard laboratory execution of these routes.

Table 1: Quantitative Benchmarking Metrics

MetricRoute A: Pre-functionalized PTBARoute B: De Novo Synthesis
Total Synthetic Steps 0 (Ready for immediate derivatization)3 (SNAr, CF3 addition, Deprotection)
Overall Yield N/A (100% starting material)65–72% (Cumulative over 3 steps)
Processing Time 0 hours48–72 hours (Including purifications)
Atom Economy High (Direct utilization)Low (Loss of F, TMS, and inorganic salts)
E-Factor (Waste/Product) ~0 (Excluding vendor's upstream synthesis)> 25 (Heavy solvent and salt waste)
Scalability High (Limited only by procurement budget)Moderate (Exothermic TMSCF3 step requires care)
Primary Cost Driver Reagent procurement costLabor, time, and waste disposal

Conclusion: For early-stage drug discovery where rapid structure-activity relationship (SAR) elucidation is paramount, benchmarking heavily favors the procurement of the pre-functionalized PTBA building block. It eliminates up to three days of synthetic labor and bypasses the hazards associated with exothermic trifluoromethylation. However, for scale-up or process chemistry where the cost of goods (COGs) is the primary constraint, the de novo synthesis utilizing commercial reagents like TMSCF3 remains a highly robust and validated pathway.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (PubMed).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmHdiPK57dhWkperkmMK5qDeR2i6erUq-kBfV9u4LhKS1ZJwvXaxaSxF22w-W1rBURQ2X9lhaI3i-Dp8gJl4ya-Y06JHNgrbxpaU6zIxrj2O-WFqNS75G9goU9uhnWL3kVSXax]
  • Topic 4: The Trifluoromethyl (CF3) Group. Freie Universität Berlin.[https://vertexaisearch.cloud.google.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGobqF1FNvJMrigOqxHUBKIF6GYuSBfjQ-MLwCSi6XSAUalyRuzw1tV2px-3l8v5jBlyUm1zbFbDH75M50jq8kU7z5PNP_heHHoroF-x38uumSaSTDgOljotOaKsMPvcvD_OKvFjQ==]
  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTDqVmcy4OmiXuEI6buUSFRoy-ALbqZnSTLFk93p9gxAl5YRTq5ugd8Sez0SUgbswU3p8afLxlK0vlPABaiLiF48XSOC25D4siW2XiUlb0svshXdRR4RM5iL7BQjWAkwQZKfecvKkoeWilLf57rzo=]

Sources

Safety Operating Guide

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper Disposal Procedures for 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol A Comprehensive Operational and Safety Guide for Laboratory Professionals

Executive Summary & Chemical Profile

In modern drug development and synthetic chemistry, handling fluorinated intermediates requires rigorous operational discipline. The compound 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol (CAS: 2228513-14-0) is a highly specialized chemical building block[1]. Due to the presence of both a trifluoromethyl (-CF3) group and a pyrazole ring, this compound presents unique toxicological and environmental challenges. As a Senior Application Scientist, I designed this guide to provide you with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this material, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Mechanistic Safety & Toxicology: The "Why" Behind the Protocol

To execute a disposal protocol flawlessly, scientists must understand the molecular causality behind the rules. We do not simply follow checklists; we mitigate specific chemical risks.

  • The Trifluoromethyl (-CF3) Moiety: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard biological wastewater treatment facilities are entirely incapable of cleaving this bond. If 2, fluorinated compounds persist in the environment, contributing to the global burden of PFAS-like "forever chemicals" and posing chronic aquatic toxicity risks[2].

  • The Pyrazole Ring: Pyrazole derivatives often exhibit potent biological and pharmacological activities. Accidental environmental release can disrupt local microbial and aquatic ecosystems.

  • Causality in Disposal: Because of these molecular realities, chemical destruction via high-temperature incineration is the only environmentally responsible method for disposal[3].

Operational Handling & PPE Protocol

Before initiating any waste consolidation or disposal procedures, you must establish a secure handling environment. According to standard 4, the following Personal Protective Equipment (PPE) is mandatory[4]:

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 Safety Goggles or Face ShieldPrevents ocular exposure to irritating fluorinated dust or solvent splashes.
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)Prevents dermal absorption; provides a robust chemical barrier against halogenated organics.
Body Protection Flame-resistant Laboratory CoatMitigates contamination of personal clothing and provides a physical barrier.
Respiratory NIOSH-approved Particulate Respirator (N95/P100) or Fume HoodPrevents inhalation of fine particulate matter or aerosolized solvent vapors during transfer.

Regulatory Compliance & Waste Segregation

Under the5, while this specific CAS may not be explicitly P-listed or U-listed as a pure commercial chemical, its toxicity characteristics require its classification as a hazardous waste[5]. It must be strictly managed as a Halogenated Organic Waste .

Table 2: Waste Stream Compatibility Matrix

Waste StreamCompatibility StatusOperational Action / Rationale
Non-Halogenated Solvents (e.g., Ethanol)Compatible (with labeling)Can be co-mingled, but the entire container must then be reclassified and paid for as Halogenated Waste.
Strong Oxidizers (e.g., Peroxides)Incompatible High risk of exothermic reaction. Must be strictly segregated.
Strong Acids/Bases Incompatible Potential for degradation and release of toxic hydrogen fluoride (HF) gas.
Aqueous Waste Compatible (Avoid if possible)Phase separation may occur. Increases disposal volume and institutional cost unnecessarily.

Step-by-Step Disposal Workflows

The following protocol is a self-validating system: by strictly adhering to these sequential steps, you inherently verify the safety and compliance of the waste stream before it ever leaves your bench.

Step 1: Waste Characterization & Segregation

  • Verify the physical state of the 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol waste (e.g., solid powder vs. dissolved in a reaction solvent).

  • Segregate strictly into a designated "Halogenated Organic Waste" stream. Never mix with strong oxidizers or acids to prevent exothermic degradation[6].

Step 2: Primary Containerization

  • Transfer the waste into a compatible, high-density polyethylene (HDPE) or glass waste carboy.

  • Ensure the container is structurally sound with a tight-fitting, leak-proof cap. Do not leave funnels in the waste container.

Step 3: Defacing and Rinsing Empty Containers

  • For the original chemical bottle, perform a triple-rinse using a compatible solvent (e.g., methanol or acetone). This is a self-validating step: by using a solvent that readily dissolves the compound, you visually and chemically ensure the primary container is decontaminated.

  • Collect 100% of the rinsate into the Halogenated Organic Waste container[7].

  • Deface the original label completely using a bold marker or spray paint before discarding the empty glass into the normal broken glass receptacle[7].

Step 4: Labeling and Secondary Containment

  • Affix a standardized "Hazardous Waste" tag.

  • Explicitly write the chemical name, CAS number (2228513-14-0), and the exact concentration/solvent mixture[6].

  • Place the primary container inside a secondary containment tray to capture potential leaks.

Step 5: EHS Transfer and Final Destruction

  • Store in a designated Satellite Accumulation Area (SAA) for no longer than 90 days.

  • Request a pickup from your institutional Environmental Health & Safety (EHS) department for final destruction via high-temperature incineration[3].

Operational Workflow Visualization

G Start Waste Generation: 4-(1-Pyrazolyl)-alpha-(trifluoromethyl) benzyl Alcohol CheckMix Mixed with other streams? Start->CheckMix Pure Pure / Solvent Solution CheckMix->Pure No Mixed Mixed Waste CheckMix->Mixed Yes Halogenated Classify as: Halogenated Organic Waste Pure->Halogenated CheckIncompat Contains Oxidizers/Acids? Mixed->CheckIncompat Segregate Segregate & Neutralize CheckIncompat->Segregate Yes CheckIncompat->Halogenated No Segregate->Halogenated Labeling Labeling: "Hazardous Waste" Include CAS & Conc. Halogenated->Labeling Containment Secondary Containment & Storage (< 90 days) Labeling->Containment Disposal Approved EPA Disposal: High-Temp Incineration Containment->Disposal

Workflow for the classification, segregation, and disposal of halogenated benzyl alcohol waste.

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental exposure:

  • Solid Spill: Do not sweep dry, as this generates inhalable fluorinated dust. Dampen the powder slightly with a compatible solvent or water, then shovel it into a suitable hazardous waste container[4].

  • Liquid Spill: Absorb the solution with an inert material (e.g., vermiculite, sand, or commercial spill pads).

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste[6]. Never wash spill residues down the sink [2].

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。